molecular formula C8H14ClNO B2553406 4,4-Dimethylpiperidine-1-carbonyl chloride CAS No. 1516586-68-7

4,4-Dimethylpiperidine-1-carbonyl chloride

Cat. No.: B2553406
CAS No.: 1516586-68-7
M. Wt: 175.66
InChI Key: SWWLGZRDERFNRH-UHFFFAOYSA-N
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Description

Significance of Carbamoyl (B1232498) Chlorides as Synthetic Intermediates

Carbamoyl chlorides, characterized by the R₂NC(O)Cl functional group, are highly valuable intermediates in both laboratory-scale research and industrial chemical production. nih.gov Their utility stems from their reactivity, which allows for the facile introduction of a carbamoyl moiety into a wide range of molecules. These compounds are less sensitive to hydrolysis than typical acid chlorides due to the influence of the adjacent amino group. wikipedia.org

The primary application of carbamoyl chlorides is in the synthesis of ureas, carbamates, and isocyanates, which are foundational structures in numerous commercial products. rsc.org The reaction of a carbamoyl chloride with an amine yields a substituted urea, while reaction with an alcohol or phenol (B47542) produces a carbamate (B1207046) ester. nih.govwikipedia.org These derivatives are integral to the development of pharmaceuticals, agrochemicals like herbicides and pesticides, and polymers. nih.govrsc.org

Typically, carbamoyl chlorides are prepared through the reaction of a secondary amine with phosgene (B1210022) or a phosgene equivalent like triphosgene. wikipedia.orgrsc.org They can also be formed by the addition of hydrogen chloride to isocyanates. wikipedia.org In recent decades, the scope of carbamoyl chloride chemistry has expanded significantly, with a particular focus on their participation in transition metal-catalyzed reactions. rsc.org The acyl group's reactivity enables oxidative addition to low-valent transition metals, facilitating diverse transformations such as cross-coupling, C-H functionalization, and annulation reactions. rsc.orgrsc.org This versatility makes carbamoyl chlorides powerful tools for constructing complex amide-functionalized molecules. rsc.org

Table 1: Key Reactions of Carbamoyl Chlorides

Reactant Product Class Significance
Water Carbamic Acid (unstable) Generally an avoided hydrolysis reaction. wikipedia.org
Alcohols/Phenols Carbamate Esters Important in pharmaceuticals and as protecting groups. nih.govwikipedia.org
Ammonia/Amines Ureas Foundational structures in agrochemicals and polymers. nih.gov

The Foundational Role of Piperidine (B6355638) Scaffolds in Modern Chemical Transformations

The piperidine ring, a six-membered nitrogen-containing heterocycle, is one of the most ubiquitous and important structural motifs in medicinal chemistry and drug discovery. nih.govacs.org Its prevalence is underscored by its presence in numerous natural products, such as alkaloids, and in a vast array of synthetic pharmaceuticals. nih.govresearchgate.net More than 70 commercialized drugs, including several blockbuster medications, feature a piperidine scaffold. arizona.edu

The significance of the piperidine moiety is attributed to several key factors. Its saturated, non-aromatic nature allows it to adopt a stable chair conformation, providing a three-dimensional scaffold that can be strategically functionalized to interact with biological targets. ontosight.airesearchgate.net The nitrogen atom within the ring can act as a basic center and a hydrogen bond acceptor, which is crucial for molecular recognition and binding at receptor sites. nih.gov

Introducing a piperidine scaffold into a molecule can favorably modulate its physicochemical and pharmacokinetic properties. researchgate.netthieme-connect.com It can enhance membrane permeability, improve metabolic stability, and increase aqueous solubility, all of which are critical for developing effective drug candidates. researchgate.netresearchgate.netthieme-connect.com Consequently, piperidine derivatives have been successfully developed for a wide range of therapeutic applications, acting as anticancer, antiviral, analgesic, and central nervous system (CNS) modulating agents. researchgate.netarizona.edu The versatility and privileged structure of the piperidine ring ensure its continued importance as a cornerstone in the design and synthesis of new chemical entities. nih.govarizona.edu

Table 2: Therapeutic Applications of Piperidine-Containing Compounds

Therapeutic Area Example Application Reference
Oncology Anticancer agents researchgate.net
Infectious Diseases Antiviral, Antimalarial, Antimicrobial, Antifungal agents researchgate.net
Neurology Analgesics, Antipsychotics, Anti-Alzheimer agents researchgate.net
Cardiovascular Antihypertensive, Anticoagulant agents researchgate.net

Overview of Academic Research Perspectives on N-Acylpiperidine Derivatives

N-acylpiperidine derivatives, which are formed by attaching an acyl group to the nitrogen atom of a piperidine ring, are a subject of extensive academic research. The synthesis of these compounds, often achieved by reacting a piperidine with an acylating agent like an acid chloride, is a common transformation in organic chemistry. mdpi.com 4,4-Dimethylpiperidine-1-carbonyl chloride is itself a reagent used to create such N-acyl derivatives, specifically N-piperidinyl ureas and carbamates.

Research into N-acylpiperidines covers a broad spectrum of activities. Synthetic chemists focus on developing novel and efficient methods for their preparation, including stereoselective syntheses to control the orientation of substituents on the piperidine ring. nih.govwhiterose.ac.uk For instance, studies have detailed the synthesis of various N-acyl derivatives of the natural alkaloids anabasine (B190304) and cytisine (B100878) by reacting them with different carbonyl chlorides. mdpi.com

From a medicinal chemistry perspective, N-acylpiperidines are investigated for their potential biological activities. The nature of the acyl group can dramatically influence the pharmacological profile of the molecule. For example, a study on a series of 1-benzyl-4-[2-(N-benzoylamino)ethyl]piperidine derivatives found that modifying the N-benzoyl group significantly impacted their anti-acetylcholinesterase activity, a key target in dementia research. nih.gov Another study synthesized novel N-(piperidine-4-yl)benzamide derivatives and evaluated them as potential cell cycle inhibitors for cancer therapy, identifying a compound with potent activity against a hepatocarcinoma cell line. researchgate.net These studies highlight a common theme in academic research: the systematic structural modification of N-acylpiperidine scaffolds to explore structure-activity relationships (SAR) and identify new therapeutic leads. nih.govresearchgate.net

Table 3: Mentioned Compound Names

Compound Name
4,4-Dimethylpiperidine-1-carbonyl chloride
Acetyl chloride
Anabasine
1-benzyl-4-[2-(N-benzoylamino)ethyl]piperidine
N-(piperidine-4-yl)benzamide
Cytisine
Di-tert-butyl dicarbonate
(L)-serine
Methanol
Methyl serinate hydrochloride
Phosgene
Tetrahydrofuran
Triethylamine (B128534)

Properties

IUPAC Name

4,4-dimethylpiperidine-1-carbonyl chloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H14ClNO/c1-8(2)3-5-10(6-4-8)7(9)11/h3-6H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SWWLGZRDERFNRH-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(CCN(CC1)C(=O)Cl)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H14ClNO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

175.65 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Iii. Mechanistic Investigations into the Reactivity of 4,4 Dimethylpiperidine 1 Carbonyl Chloride

Analysis of Nucleophilic Acyl Substitution Pathways

Nucleophilic acyl substitution is the hallmark reaction of acyl chlorides. For carbamoyl (B1232498) chlorides, this reaction proceeds through pathways that can be modulated by the structure of the amine, the nature of the nucleophile, and the reaction conditions.

For N,N-disubstituted carbamoyl chlorides, solvolysis reactions, where the solvent acts as the nucleophile, are typically proposed to proceed through a dissociative or SN1-like mechanism. nih.gov This pathway involves the initial, rate-determining ionization of the carbamoyl chloride to form a resonance-stabilized carbamoyl cation and a chloride ion. This cation is then rapidly captured by a nucleophilic solvent molecule. The stability of the carbamoyl cation is enhanced by the electron-donating nitrogen atom, which can delocalize its lone pair of electrons into the formally empty p-orbital of the carbonyl carbon.

The piperidine (B6355638) ring in 4,4-dimethylpiperidine-1-carbonyl chloride plays a crucial role in modulating the reactivity of the carbonyl group. The nitrogen atom's lone pair can participate in resonance with the carbonyl group, which reduces the electrophilicity of the carbonyl carbon. This nN → π*C=O interaction is fundamental to the electronic nature of amides and related compounds.

Furthermore, the Thorpe-Ingold effect, or gem-dimethyl effect, suggests that the presence of a gem-dimethyl group can alter bond angles and favor conformations that may facilitate or hinder certain reactions. wikipedia.orgchemistryworld.com While primarily discussed in the context of cyclization reactions, the underlying principle of steric compression influencing reactivity could be at play. magtech.com.cnlucp.netnih.gov In the case of 4,4-dimethylpiperidine-1-carbonyl chloride, the gem-dimethyl group may sterically hinder the nitrogen atom, potentially affecting the planarity of the N-C(O)Cl unit and thus the degree of resonance stabilization. This could, in turn, impact the electrophilicity of the carbonyl carbon and the stability of the corresponding carbamoyl cation.

The direct observation and characterization of tetrahedral intermediates in the reactions of acyl chlorides can be challenging due to their transient nature. nih.gov However, their existence is supported by a wealth of kinetic and spectroscopic evidence from related systems. For instance, in the aminolysis of acyl chlorides, the reaction is often proposed to proceed through a tetrahedral intermediate.

Solvolysis Reactions of N,N-Disubstituted Carbamoyl Chlorides

The study of solvolysis reactions provides significant insight into the mechanistic pathways available to carbamoyl chlorides. The rates and products of these reactions are sensitive to the structure of the substrate and the properties of the solvent.

Kinetic studies of the solvolysis of various N,N-disubstituted carbamoyl chlorides have been conducted to elucidate their reaction mechanisms. For many N,N-dialkylcarbamoyl chlorides, the solvolysis is found to follow first-order kinetics, supporting a unimolecular (SN1) mechanism. nih.gov

For cyclic derivatives such as 1-piperidinecarbonyl chloride and 4-morpholinecarbonyl chloride, solvolysis has also been investigated. nih.gov The relative rates of solvolysis can provide insights into the electronic and steric effects of the cyclic amine moiety. For instance, the rate of solvolysis of 1-piperidinecarbonyl chloride is generally faster than that of 4-morpholinecarbonyl chloride, which is attributed to the electron-withdrawing inductive effect of the oxygen atom in the morpholine (B109124) ring, destabilizing the carbamoyl cation intermediate. nih.gov

While specific kinetic data for 4,4-dimethylpiperidine-1-carbonyl chloride is not available in the literature, it is possible to predict its reactivity relative to the unsubstituted 1-piperidinecarbonyl chloride. The gem-dimethyl group at the C4 position is remote from the reaction center and is not expected to have a significant electronic effect on the nitrogen atom. However, it may exert a steric influence on the solvation of the ground state and the transition state leading to the carbamoyl cation. This steric hindrance could potentially affect the rate of solvolysis.

Table 1: Relative Solvolysis Rates of Selected Carbamoyl Chlorides in Ethanol (B145695) at 50.0 °C (Data adapted from literature on analogous compounds)
CompoundRelative Rate (k/k₀)
N,N-Dimethylcarbamoyl chloride (k₀)1.00
N,N-Diethylcarbamoyl chloride4.5
1-Piperidinecarbonyl chloride8.36
4-Morpholinecarbonyl chloride0.60

The Grunwald-Winstein equation and its extended form are powerful tools for investigating the mechanisms of solvolysis reactions. The equation relates the rate of solvolysis in a particular solvent to the ionizing power (Y) and nucleophilicity (N) of the solvent. The extended Grunwald-Winstein equation is given by:

log(k/k₀) = lN + mY

where k is the rate constant in a given solvent, k₀ is the rate constant in the reference solvent (80% ethanol/20% water), l is the sensitivity of the substrate to solvent nucleophilicity, and m is its sensitivity to solvent ionizing power.

For the solvolysis of N,N-disubstituted carbamoyl chlorides, which generally proceed via an SN1 mechanism, the 'm' value is typically high, indicating a strong dependence on the solvent's ionizing power to stabilize the carbocationic intermediate. The 'l' value is often lower, suggesting less involvement of the solvent as a nucleophile in the rate-determining step.

Studies on compounds like 4-morpholinecarbonyl chloride have yielded 'l' and 'm' values that support a largely dissociative mechanism with some degree of nucleophilic solvent assistance. For example, a study on 4-morpholinecarbonyl chloride solvolysis reported an 'l' value of 0.74 ± 0.06 and an 'm' value of 0.65 ± 0.05. nih.gov

For 4,4-dimethylpiperidine-1-carbonyl chloride, it is anticipated that a Grunwald-Winstein analysis would also yield a significant 'm' value, consistent with an SN1-type mechanism. The steric hindrance imparted by the gem-dimethyl groups might influence the degree of nucleophilic solvent participation, which would be reflected in the 'l' value.

Table 2: Grunwald-Winstein Parameters for the Solvolysis of Related Carbamoyl Chlorides (Data from literature)
Compoundl (sensitivity to N)m (sensitivity to Y)Proposed Mechanism
N-Methyl-N-phenylcarbamoyl chloride0.40 ± 0.080.51 ± 0.05Sₙ1 with nucleophilic assistance
4-Morpholinecarbonyl chloride0.74 ± 0.060.65 ± 0.05Sₙ1 with nucleophilic assistance

Investigation of Solvent Effects on Reaction Mechanisms (S_N1 vs. Bimolecular Components)

The solvolysis of carbamoyl chlorides, such as 4,4-dimethylpiperidine-1-carbonyl chloride, is highly sensitive to the nature of the solvent. The reaction can proceed through a spectrum of mechanisms, ranging from a purely dissociative unimolecular pathway (S_N1) to a bimolecular associative or interchange mechanism. The polarity and nucleophilicity of the solvent play a pivotal role in determining the dominant pathway.

In the S_N1 mechanism, the rate-determining step is the ionization of the carbamoyl chloride to form a resonance-stabilized acylium ion intermediate and a chloride ion. This pathway is favored in highly polar, ion-stabilizing solvents. For N,N-disubstituted carbamoyl chlorides, the lone pair of electrons on the nitrogen atom can provide significant resonance stabilization to the carbocationic center, making the S_N1 pathway more accessible compared to other acyl chlorides. mdpi.comnih.gov

Conversely, in less ionizing but more nucleophilic solvents, a bimolecular mechanism may become competitive. This can involve a direct nucleophilic attack by a solvent molecule on the carbonyl carbon (an S_N2-like process) or an addition-elimination pathway.

The extended Grunwald-Winstein equation is a powerful tool for dissecting these solvent effects. The equation is expressed as:

log(k/k₀) = lN + mY

where:

k is the rate constant in a given solvent.

k₀ is the rate constant in the reference solvent (80% ethanol/20% water).

l is the sensitivity of the reaction to the solvent's nucleophilicity (N).

m is the sensitivity of the reaction to the solvent's ionizing power (Y).

For closely related N,N-disubstituted carbamoyl chlorides, such as 1-piperidinecarbonyl chloride, studies have shown that the solvolysis mechanism is indeed sensitive to the solvent composition. For instance, in the solvolysis of 4-morpholinecarbonyl chloride, an analog of the title compound, the application of the Grunwald-Winstein equation yielded l and m values that suggest a mechanism with significant ionization character but also with a notable contribution from solvent nucleophilicity. nih.gov This indicates a borderline mechanism rather than a pure S_N1 pathway.

The gem-dimethyl group at the 4-position of the piperidine ring in 4,4-dimethylpiperidine-1-carbonyl chloride is expected to have a minimal electronic effect on the nitrogen atom's ability to stabilize the acylium ion. However, it may exert a steric influence that could subtly affect the solvation of the transition state and the ground state, thereby influencing the reaction rates and the balance between S_N1 and bimolecular contributions across different solvents.

Table 1: Representative Solvent Parameters and Expected Mechanistic Trends

SolventDielectric Constant (ε)Nucleophilicity (N)Ionizing Power (Y)Expected Dominant Mechanism
Water78.4HighHighS_N1 with nucleophilic salvation
Ethanol24.6ModerateModerateBorderline S_N1/Bimolecular
Acetone20.7LowLowBimolecular favored
Acetonitrile37.5LowModerateS_N1 favored
Hexafluoroisopropanol (HFIP)16.7Very LowVery HighS_N1

This table provides a qualitative representation of expected trends based on general solvent properties.

Theoretical and Computational Chemistry Approaches

While experimental studies provide invaluable kinetic data, theoretical and computational methods offer a molecular-level understanding of the reaction mechanisms, transition states, and energy landscapes that are often inaccessible through experimentation alone.

Quantum Mechanical Studies of Reaction Mechanisms and Energy Landscapes

Quantum mechanical (QM) calculations are instrumental in mapping the potential energy surface of a reaction. For the solvolysis of 4,4-dimethylpiperidine-1-carbonyl chloride, QM methods can be used to calculate the energies of the reactants, intermediates, transition states, and products. This allows for the determination of activation energies and reaction enthalpies, providing a quantitative picture of the reaction pathway.

By modeling the reaction in the presence of explicit solvent molecules, QM studies can reveal the specific interactions between the substrate and the solvent that stabilize the transition state and influence the reaction mechanism. For instance, these calculations can show how protic solvents stabilize the departing chloride ion through hydrogen bonding and how they might participate as nucleophiles in a bimolecular pathway.

Ab Initio and DFT Calculations for Transition State Analysis

Ab initio and Density Functional Theory (DFT) are the workhorses of computational chemistry for studying reaction mechanisms. These methods can be used to locate and characterize the geometry of transition states. For the S_N1 pathway of 4,4-dimethylpiperidine-1-carbonyl chloride solvolysis, calculations would focus on the transition state for the C-Cl bond cleavage. Analysis of the vibrational frequencies of the optimized transition state structure would confirm it as a true saddle point on the potential energy surface (characterized by a single imaginary frequency corresponding to the reaction coordinate).

For a bimolecular mechanism, DFT calculations can be used to model the transition state where a solvent molecule is attacking the carbonyl carbon. The geometry of this transition state, including the forming and breaking bond lengths, can provide insights into the degree of associativity of the mechanism.

Table 2: Hypothetical Computational Data for Mechanistic Analysis

ParameterS_N1 PathwayBimolecular Pathway
Activation Energy (kcal/mol)ΔG‡(ion)ΔG‡(bimol)
Key Bond Length in TS (Å)C-Cl (elongated)C-Nu (forming), C-Cl (elongating)
Imaginary Frequency (cm⁻¹)ν(C-Cl stretch)ν(asymmetric stretch)
Charge on Leaving Group (Cl)Approaching -1Partial negative charge

This table represents the type of data that would be generated from DFT calculations to distinguish between the two pathways. The actual values would depend on the level of theory and the solvent model used.

Predictive Modeling of Reactivity and Selectivity in Carbamic Acid Chloride Transformations

Predictive modeling, often employing machine learning techniques, is an emerging area in chemistry that aims to forecast the outcome of reactions based on a set of molecular descriptors. For carbamic acid chloride transformations, predictive models could be developed to estimate the rate constants of solvolysis in various solvents or to predict the selectivity of the reaction in the presence of competing nucleophiles.

These models would be trained on a large dataset of experimental kinetic data for a range of carbamoyl chlorides and solvents. The input features for the model could include structural properties of the carbamoyl chloride (e.g., steric and electronic parameters of the substituents on the nitrogen), and properties of the solvent (e.g., dielectric constant, nucleophilicity, and ionizing power parameters).

While the development of a specific predictive model for 4,4-dimethylpiperidine-1-carbonyl chloride would require a substantial amount of dedicated experimental data, the principles of quantitative structure-activity relationship (QSAR) and quantitative structure-property relationship (QSPR) modeling are well-established and could be applied to this class of compounds to accelerate the discovery and optimization of reactions involving carbamoyl chlorides.

Iv. Advanced Synthetic Applications of 4,4 Dimethylpiperidine 1 Carbonyl Chloride in Organic Synthesis

Formation of N-Substituted Piperidine (B6355638) Carboxamides

The primary application of 4,4-dimethylpiperidine-1-carbonyl chloride is in the formation of amide bonds, leading to a wide array of N-substituted piperidine carboxamides. These structures are prevalent in medicinal chemistry and materials science.

The reaction of 4,4-dimethylpiperidine-1-carbonyl chloride with primary and secondary amines is a straightforward and efficient method for creating robust amide linkages. This transformation, a variation of the classic Schotten-Baumann reaction, involves the nucleophilic attack of the amine nitrogen on the electrophilic carbonyl carbon of the acyl chloride. msu.edulibretexts.org The reaction typically proceeds rapidly at room temperature in the presence of a non-nucleophilic base, such as triethylamine (B128534) or pyridine, which serves to neutralize the hydrochloric acid byproduct. hud.ac.uk

The general mechanism involves the amine nitrogen acting as a nucleophile, attacking the carbonyl carbon of the carbamoyl (B1232498) chloride. This is followed by the elimination of the chloride ion to form the stable amide product. The gem-dimethyl group at the C4 position of the piperidine ring does not typically interfere with this reaction but influences the conformational properties of the final product.

Below is an interactive table illustrating the expected outcomes from the reaction of 4,4-dimethylpiperidine-1-carbonyl chloride with various amines, based on established principles of amide synthesis.

Amine TypeSubstrate ExampleProduct NameTypical ConditionsExpected Yield
Primary Aliphatic BenzylamineN-Benzyl-4,4-dimethylpiperidine-1-carboxamideDCM, Triethylamine, 0°C to RTHigh
Primary Aromatic Aniline4,4-Dimethyl-N-phenylpiperidine-1-carboxamideTHF, Pyridine, RTGood to High
Secondary Aliphatic Pyrrolidine(4,4-Dimethylpiperidin-1-yl)(pyrrolidin-1-yl)methanoneDCM, Triethylamine, RTHigh
Secondary Aromatic N-Methylaniline4,4-Dimethyl-N-methyl-N-phenylpiperidine-1-carboxamideDioxane, K₂CO₃, 50°CModerate to Good

Note: This table is illustrative of typical amide bond formations. Actual yields may vary based on specific reaction parameters and substrate reactivity.

To enhance the efficiency, yield, and sustainability of amide synthesis using 4,4-dimethylpiperidine-1-carbonyl chloride, several modern strategies can be employed. These methods focus on improving reaction conditions, simplifying purification, and reducing waste.

One-Pot Procedures: A highly efficient approach involves the in situ formation of the carbamoyl chloride from 4,4-dimethylpiperidine (B184581) followed immediately by reaction with the desired amine, without isolating the intermediate. Alternatively, activating a carboxylic acid with an agent like thionyl chloride and then reacting it with an amine in a single vessel can streamline the synthesis of more complex amides. rsc.org

Use of Bio-based Solvents: Traditional solvents for amidation, such as dichloromethane (B109758) (DCM) or dimethylformamide (DMF), raise environmental concerns. Recent studies have demonstrated that bio-derived solvents like Cyrene™ can be excellent alternatives for the reaction of acid chlorides with amines. hud.ac.ukresearchgate.net These solvents are often biodegradable and have a lower toxicity profile. For primary amines, the amide product can sometimes be precipitated directly by adding water, simplifying purification and increasing molar efficiency. hud.ac.uk

Flow Chemistry: For large-scale synthesis, converting batch reactions to continuous flow processes can offer significant advantages. Flow chemistry provides superior control over reaction parameters like temperature and mixing, can improve safety, and often leads to higher yields and purity in shorter reaction times.

Chemoselectivity and regioselectivity are critical considerations when the amine substrate contains multiple nucleophilic sites or functional groups. 4,4-Dimethylpiperidine-1-carbonyl chloride, as a moderately reactive carbamoyl chloride, can be used in selective amidation reactions.

Chemoselectivity: In a molecule containing both a primary amine and a hydroxyl group, the amine will typically react preferentially due to its higher nucleophilicity under neutral or basic conditions. To ensure exclusive N-acylation, the reaction is often run at low temperatures. If O-acylation is desired, the amine can be protected first.

Regioselectivity: When reacting with a molecule containing multiple, non-equivalent amine groups (e.g., a primary and a secondary amine), selectivity can be achieved based on steric and electronic differences. Primary amines are generally more reactive than secondary amines. However, the steric bulk of the 4,4-dimethylpiperidine group may favor reaction at a less hindered amine site. In cases where inherent selectivity is low, the use of protecting groups is a reliable strategy to ensure the reaction occurs at the desired position. For instance, a more reactive amine can be temporarily protected (e.g., as a Boc-carbamate), allowing the carbamoyl chloride to react with the less reactive amine.

Synthesis of Complex Heterocyclic Architectures

Beyond simple amide formation, 4,4-dimethylpiperidine-1-carbonyl chloride is a valuable synthon for constructing more elaborate heterocyclic systems. The carbonyl group it introduces can participate in various cross-coupling and cyclization reactions.

Amides derived from 4,4-dimethylpiperidine-1-carbonyl chloride can be designed to undergo subsequent intramolecular cyclization, leading to fused or bridged heterocyclic systems. researchgate.netnih.gov This strategy involves reacting the carbamoyl chloride with an amine that contains another functional group positioned to react with the newly formed carboxamide or the piperidine ring itself.

A hypothetical pathway could involve the reaction of 4,4-dimethylpiperidine-1-carbonyl chloride with an amino-aldehyde or amino-ketone. The resulting amide could then undergo an intramolecular condensation or a Pictet-Spengler-type reaction to form a new ring fused to the piperidine nucleus. Such reactions are fundamental in alkaloid synthesis and provide access to novel, conformationally rigid scaffolds of pharmaceutical interest.

Transition metal-catalyzed cross-coupling reactions provide a powerful tool for C-C bond formation. rsc.org Carbamoyl chlorides can serve as effective electrophiles in these transformations. The Acyl Sonogashira coupling, which typically involves the reaction of an acyl chloride with a terminal alkyne, is a prime example. mdpi.comresearchgate.net

In this context, 4,4-dimethylpiperidine-1-carbonyl chloride can react with various terminal alkynes in the presence of a palladium catalyst and a copper(I) co-catalyst to yield N-alkynoyl piperidines (ynamides or yne-carboxamides). mdpi.commdpi.com These products are highly valuable intermediates. The resulting α,β-alkynyl ketone moiety is a versatile building block for the synthesis of a wide range of heterocycles, such as pyrazoles, isoxazoles, furans, and pyrroles, through subsequent cyclization reactions with appropriate nucleophiles. researchgate.netsciforum.net

The table below outlines representative conditions for the Acyl Sonogashira coupling applicable to 4,4-dimethylpiperidine-1-carbonyl chloride.

Alkyne SubstrateCatalyst SystemBase / SolventProduct Type
PhenylacetylenePdCl₂(PPh₃)₂ / CuITriethylamine / THFYne-carboxamide
1-HexynePd(OAc)₂ / PPh₃K₂CO₃ / DioxaneYne-carboxamide
TrimethylsilylacetylenePdCl₂(PPh₃)₂ / CuITriethylamine / TolueneTMS-protected Yne-carboxamide
Propargyl alcoholPd(dba)₂ / Xantphos / CuIDiisopropylamine / MeCNHydroxy-functionalized Yne-carboxamide

This table presents typical catalytic systems and conditions for the Acyl Sonogashira reaction. Optimization is often required for specific substrates.

The subsequent reaction of the yne-carboxamide with hydrazine, for example, would lead to the formation of a pyrazole (B372694) ring, demonstrating a powerful two-step sequence for constructing complex heterocyclic architectures from 4,4-dimethylpiperidine-1-carbonyl chloride. researchgate.net

Cascade and Domino Reactions Initiated by Acyl Chlorides (e.g., Intramolecular Schmidt Reaction Analogues)

While specific examples involving 4,4-dimethylpiperidine-1-carbonyl chloride in cascade and domino reactions are not extensively documented in the literature, its role as an acyl chloride allows for its theoretical application in initiating such sequences. Acyl chlorides are highly reactive electrophiles that can participate in a variety of transformations, making them potential starting points for complex multi-step reactions.

One such potential application is in analogues of the intramolecular Schmidt reaction. The classical Schmidt reaction involves the reaction of an azide (B81097) with a carbonyl derivative, such as a ketone or carboxylic acid, under acidic conditions to yield an amine or amide with the expulsion of nitrogen. wikipedia.org The intramolecular version of this reaction has proven to be a powerful tool for the synthesis of complex nitrogen-containing heterocycles. chimia.ch

In a hypothetical scenario, a substrate containing both an azide and a functionality that can be converted to a carboxylic acid or is otherwise reactive towards an acyl chloride could be envisioned. By treating such a substrate with 4,4-dimethylpiperidine-1-carbonyl chloride, an amide linkage would be formed. Subsequent intramolecular reaction of the azide with the newly introduced carbonyl group, or a nearby carbonyl group activated by the initial reaction, could initiate a cascade.

The general mechanism for the Schmidt reaction on a ketone involves protonation of the carbonyl, nucleophilic attack by the azide, and rearrangement with loss of nitrogen. wikipedia.org A similar pathway could be envisioned for an amide carbonyl, potentially leading to the formation of complex heterocyclic scaffolds. The steric bulk of the 4,4-dimethylpiperidine group could influence the conformation of the reaction intermediate, potentially affecting the stereochemical outcome of the cascade.

A hypothetical domino reaction initiated by 4,4-dimethylpiperidine-1-carbonyl chloride is presented in the table below.

Reaction Step Description Intermediate/Product
1. Acylation Reaction of a bifunctional substrate containing a nucleophile (e.g., an amine) and an azide with 4,4-dimethylpiperidine-1-carbonyl chloride.Formation of an amide intermediate containing the 4,4-dimethylpiperidine-1-carbonyl moiety and a tethered azide group.
2. Intramolecular Reaction Acid-catalyzed intramolecular reaction of the azide with a nearby carbonyl group.Formation of a protonated azido-carbonyl intermediate.
3. Rearrangement Rearrangement with expulsion of dinitrogen gas.Formation of a new heterocyclic ring system.
4. Tautomerization/Proton Loss Final steps to yield the stable product.A complex heterocyclic molecule incorporating the 4,4-dimethylpiperidine moiety.

This table presents a hypothetical reaction sequence and is for illustrative purposes.

Stereoselective and Regioselective Transformations

The 4,4-dimethylpiperidine-1-carbonyl chloride moiety, due to its steric bulk and conformational rigidity, has the potential to influence the stereochemical outcome of reactions in which it is incorporated. The gem-dimethyl group at the 4-position of the piperidine ring locks the ring in a chair conformation and can create a sterically demanding environment. This can be exploited to control diastereoselectivity and, in the presence of a chiral auxiliary or catalyst, enantioselectivity.

In diastereoselective reactions, the bulky 4,4-dimethylpiperidine-1-carbonyl group can act as a stereodirecting group. For example, in the addition of a nucleophile to a prochiral center in a molecule containing this moiety, the piperidine group may preferentially block one face of the molecule, leading to the formation of one diastereomer in excess. The degree of diastereoselectivity would be dependent on the proximity of the reacting center to the stereodirecting group and the reaction conditions.

The table below illustrates hypothetical diastereomeric ratios that could be achieved in a nucleophilic addition to a ketone bearing a 4,4-dimethylpiperidine-1-carbonyl group at a distal position, showcasing the potential influence of the substituent R on the nucleophile.

Entry Nucleophile (R-Nu) Diastereomeric Ratio (A:B)
1Methylmagnesium bromide75:25
2Phenylmagnesium bromide85:15
3tert-Butylmagnesium chloride95:5

This data is hypothetical and serves to illustrate the potential for diastereocontrol.

For enantioselective transformations, while the 4,4-dimethylpiperidine-1-carbonyl group itself is achiral, it can be used in conjunction with chiral catalysts or reagents to achieve high levels of enantioselectivity. The steric hindrance provided by this group can enhance the facial discrimination of a prochiral substrate by a chiral catalyst, leading to a higher enantiomeric excess of the product.

The electronic and steric properties of the 4,4-dimethylpiperidine-1-carbonyl group can be utilized for the regioselective functionalization of substrates bearing multiple reactive sites. The carbamoyl chloride functionality is a strong electrophile, allowing for selective reaction with more nucleophilic sites in a polyfunctional molecule.

For instance, in a substrate containing both a primary and a secondary amine, the less sterically hindered and generally more nucleophilic primary amine would be expected to react preferentially with 4,4-dimethylpiperidine-1-carbonyl chloride. This allows for the selective protection or functionalization of one amine group over the other.

Furthermore, the amide bond formed upon reaction is relatively stable, allowing for subsequent transformations at other positions of the molecule without affecting the newly introduced piperidine-1-carbonyl moiety. The steric bulk of the 4,4-dimethylpiperidine group can also play a role in directing reactions to less hindered positions of the substrate.

Consider a diol with both a primary and a secondary hydroxyl group. The less sterically encumbered primary hydroxyl group would be expected to react more readily with the bulky 4,4-dimethylpiperidine-1-carbonyl chloride, leading to a regioselective acylation.

Substrate Reactive Sites Predicted Major Product Rationale
1-amino-2-propanolPrimary amine, secondary alcoholN-(2-hydroxypropyl)-4,4-dimethylpiperidine-1-carboxamideHigher nucleophilicity of the amine compared to the alcohol.
1,2-propanediolPrimary alcohol, secondary alcohol2-hydroxypropyl 4,4-dimethylpiperidine-1-carboxylatePreferential reaction at the less sterically hindered primary alcohol.

This table provides predicted outcomes based on general principles of chemical reactivity.

Role as a Versatile Synthon in Organic Synthesis

4,4-Dimethylpiperidine-1-carbonyl chloride serves as a valuable synthon for the introduction of the 4,4-dimethylpiperidine-1-carbonyl moiety into a wide array of molecular architectures. This functional group can be of interest in medicinal chemistry and materials science due to the properties conferred by the piperidine ring, such as increased lipophilicity and metabolic stability.

The high reactivity of the acyl chloride allows for its efficient coupling with a variety of nucleophiles, including amines, alcohols, and thiols, to form the corresponding amides, esters, and thioesters. This versatility enables the incorporation of the 4,4-dimethylpiperidine-1-carbonyl group into aliphatic, aromatic, and heterocyclic systems.

The introduction of this group can significantly alter the physicochemical properties of a molecule, which can be advantageous in the development of new pharmaceuticals or functional materials. For example, in drug design, the piperidine moiety can serve as a scaffold for further functionalization or as a key pharmacophoric element.

Nucleophile Resulting Functional Group Example of Molecular Scaffold
Primary Amine (R-NH2)CarboxamideAromatic amines, amino acids
Secondary Amine (R2NH)CarboxamideHeterocyclic amines
Alcohol (R-OH)Carbamate (B1207046)Phenols, aliphatic alcohols
Thiol (R-SH)ThiocarbamateAliphatic thiols, thiophenols

Beyond its direct use in introducing the piperidine-1-carbonyl group, 4,4-dimethylpiperidine-1-carbonyl chloride can also serve as a precursor for the synthesis of other carbonyl-containing compounds. The carbonyl group within the introduced moiety can be subjected to a variety of chemical transformations.

For example, the amide carbonyl can be reduced to an amine using strong reducing agents like lithium aluminum hydride, providing access to 1-((4,4-dimethylpiperidin-1-yl)methyl) substituted compounds. Alternatively, reaction with organometallic reagents could potentially lead to the formation of ketones, although this is generally less efficient with amides.

Furthermore, the carbonyl group can be converted to a thiocarbonyl group using reagents such as Lawesson's reagent, yielding the corresponding thioamide. These transformations expand the synthetic utility of 4,4-dimethylpiperidine-1-carbonyl chloride beyond its role as a simple acylating agent, allowing for the creation of a diverse range of derivatives with potentially novel properties.

V. Advanced Analytical Techniques for Compound Characterization and Reaction Monitoring

Spectroscopic Methods for Comprehensive Structural Elucidation

Spectroscopic techniques provide detailed information about the molecular structure, functional groups, and connectivity of atoms within 4,4-Dimethylpiperidine-1-carbonyl chloride.

High-field Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the structural elucidation of 4,4-Dimethylpiperidine-1-carbonyl chloride. While specific experimental data for this compound is not widely published, the expected chemical shifts can be predicted based on the analysis of structurally similar piperidine (B6355638) derivatives.

¹H NMR Spectroscopy: The proton NMR spectrum provides information on the number of different types of protons and their neighboring environments. For 4,4-Dimethylpiperidine-1-carbonyl chloride, the spectrum is expected to show distinct signals for the methyl and methylene protons of the piperidine ring.

¹³C NMR Spectroscopy: The carbon-13 NMR spectrum reveals the number of chemically non-equivalent carbon atoms. The carbonyl carbon of the carbamoyl (B1232498) chloride group is expected to have a characteristic downfield chemical shift.

Assignment Predicted ¹H NMR Chemical Shift (ppm) Predicted ¹³C NMR Chemical Shift (ppm)
Carbonyl Carbon (C=O)-~165-170
Piperidine Carbons (CH₂)~3.5-3.7~45-50
Piperidine Carbons (CH₂)~1.5-1.7~30-35
Quaternary Carbon (C(CH₃)₂)-~30-35
Methyl Carbons (CH₃)~1.0-1.2~25-30

Infrared (IR) spectroscopy is a rapid and non-destructive technique used to identify the functional groups present in a molecule. The IR spectrum of 4,4-Dimethylpiperidine-1-carbonyl chloride is expected to exhibit a strong absorption band characteristic of the carbonyl group (C=O) in the carbamoyl chloride. This band is typically observed in the region of 1750-1780 cm⁻¹. Other significant absorptions would include C-H stretching and bending vibrations from the methyl and methylene groups of the piperidine ring.

Disclaimer: The data in the following table is representative of the expected IR absorption bands for 4,4-Dimethylpiperidine-1-carbonyl chloride based on characteristic functional group frequencies.

Functional Group Vibrational Mode Expected Absorption Range (cm⁻¹)
Carbonyl (C=O)Stretch1750 - 1780
C-NStretch1100 - 1300
C-H (Alkyl)Stretch2850 - 3000
C-H (Alkyl)Bend1350 - 1470

High-Resolution Mass Spectrometry (HRMS) provides an extremely accurate measurement of the mass-to-charge ratio (m/z) of the molecular ion, allowing for the unambiguous determination of the elemental composition and molecular formula of 4,4-Dimethylpiperidine-1-carbonyl chloride. The monoisotopic mass of this compound (C₈H₁₄ClNO) is 175.07639 Da uni.lu. HRMS can also be used to analyze the fragmentation pattern of the molecule, which can provide further structural information.

Disclaimer: The following table presents predicted m/z values for potential adducts of 4,4-Dimethylpiperidine-1-carbonyl chloride that could be observed in HRMS analysis. uni.lu

Adduct Predicted m/z
[M+H]⁺176.08367
[M+Na]⁺198.06561
[M+K]⁺214.03955
[M+NH₄]⁺193.11021

Chromatographic Techniques for Purity Assessment and Process Monitoring

Chromatographic methods are essential for determining the purity of 4,4-Dimethylpiperidine-1-carbonyl chloride and for monitoring the progress of its synthesis.

High-Performance Liquid Chromatography (HPLC) is a powerful technique for separating, identifying, and quantifying components in a mixture. It is widely used for the purity assessment of pharmaceutical intermediates like 4,4-Dimethylpiperidine-1-carbonyl chloride. A typical HPLC method would involve a stationary phase, a mobile phase, a pump to pass the mobile phase through the column, and a detector to observe the separated components. For compounds like piperidine derivatives, a C18 column is often employed. nih.govgoogle.comresearcher.liferesearchgate.net

Reversed-Phase HPLC (RP-HPLC) is the most common mode of HPLC used for the analysis of moderately polar to nonpolar compounds. In RP-HPLC, the stationary phase is nonpolar (e.g., C18-modified silica), and the mobile phase is a polar solvent mixture, typically consisting of water or a buffer and an organic modifier like acetonitrile or methanol. nih.govresearcher.liferesearchgate.net This technique is well-suited for the analysis of 4,4-Dimethylpiperidine-1-carbonyl chloride, allowing for the separation of the target compound from starting materials, by-products, and other impurities. The method can be optimized by adjusting the mobile phase composition, flow rate, and column temperature to achieve the desired separation. For Mass Spectrometry (MS) compatible applications, volatile buffers like formic acid or ammonium acetate are used instead of non-volatile ones like phosphoric acid. sielc.com

Disclaimer: The following table provides an example of typical RP-HPLC conditions that could be used for the analysis of piperidine derivatives, as specific methods for 4,4-Dimethylpiperidine-1-carbonyl chloride are not detailed in the provided search results.

Parameter Condition
Column C18 (e.g., 250 x 4.6 mm, 5 µm) nih.govresearchgate.net
Mobile Phase Acetonitrile and Water (with an additive like phosphoric acid or formic acid) nih.govresearchgate.netsielc.com
Flow Rate 1.0 mL/min nih.govresearchgate.net
Detection UV (e.g., 210-230 nm) or Mass Spectrometry
Column Temperature 30°C nih.govresearchgate.net

High-Performance Liquid Chromatography (HPLC)

Normal-Phase HPLC and Supercritical Fluid Chromatography (SFC) for Water-Sensitive Compounds

Given that 4,4-Dimethylpiperidine-1-carbonyl chloride is a carbamoyl chloride, it is susceptible to hydrolysis, making analytical techniques that use aqueous mobile phases, such as reversed-phase HPLC, unsuitable for direct analysis of the intact compound. wikipedia.org Normal-Phase High-Performance Liquid Chromatography (NP-HPLC) and Supercritical Fluid Chromatography (SFC) provide powerful alternatives by employing non-aqueous mobile phases.

In NP-HPLC, the stationary phase is polar (e.g., silica or alumina), and the mobile phase is non-polar (e.g., hexane, chloroform). hawach.comyoutube.com This setup is ideal for separating compounds based on their polarity, with more polar analytes interacting more strongly with the stationary phase and eluting later. phenomenex.com For a water-sensitive compound like 4,4-Dimethylpiperidine-1-carbonyl chloride, the use of anhydrous, non-polar organic solvents prevents its degradation during analysis, allowing for accurate assessment of purity and identification of non-polar impurities. pharmagrowthhub.com

Supercritical Fluid Chromatography (SFC) is a form of normal-phase chromatography that uses a supercritical fluid, most commonly carbon dioxide, as the primary mobile phase. wikipedia.org This fluid is often mixed with a small amount of a polar organic solvent (modifier), such as methanol or ethanol (B145695). chromatographyonline.com SFC offers several advantages for analyzing reactive molecules; the low viscosity of the supercritical CO2 mobile phase allows for faster separations and higher efficiency compared to traditional HPLC. chromatographyonline.comteledynelabs.com As a non-aqueous technique, it is perfectly suited for the analysis of moisture-sensitive compounds and is considered a greener alternative to NP-HPLC due to the reduced use of organic solvents. chromatographyonline.com

Table 1: Comparison of NP-HPLC and SFC for Analysis of Water-Sensitive Compounds
ParameterNormal-Phase HPLC (NP-HPLC)Supercritical Fluid Chromatography (SFC)
Primary Mobile PhaseNon-polar organic solvents (e.g., Hexane, Heptane) wikipedia.orgSupercritical Carbon Dioxide (CO₂) wikipedia.org
Stationary PhasePolar (e.g., Silica, Cyano, Amino) hawach.comSimilar to HPLC (e.g., Silica, 2-Ethylpyridine, Diol) chromatographyonline.com
Suitability for Water-Sensitive CompoundsHigh, due to anhydrous mobile phaseExcellent, as CO₂ is non-aqueous
Key AdvantagesEffective for separating polar isomers and hydrophilic compounds hawach.comFast analysis, high resolution, reduced organic solvent consumption (greener) chromatographyonline.comteledynelabs.com

Gas Chromatography (GC) and GC-Mass Spectrometry (GC-MS) for Volatile Species and Reaction Progress

Gas Chromatography (GC) is a premier technique for the analysis of volatile and thermally stable compounds. 4,4-Dimethylpiperidine-1-carbonyl chloride, due to its molecular weight and structure, is expected to be sufficiently volatile for GC analysis. This method can be used to determine the purity of the compound by separating it from volatile starting materials, byproducts, or residual solvents. When coupled with a detector like a Flame Ionization Detector (FID), it provides quantitative information, while coupling to a Mass Spectrometer (GC-MS) allows for definitive identification of the compound and any impurities based on their mass spectra and fragmentation patterns. permapure.com

However, the direct analysis of highly reactive acyl chlorides by GC can sometimes be challenging, as they may react with active sites (e.g., free silanol groups) on the column or in the injector port, leading to peak tailing, poor reproducibility, or degradation. actachemscand.org A common strategy to overcome this is derivatization. The carbonyl chloride can be converted into a more stable, less reactive derivative, such as a methyl or ethyl ester, by reacting it with the corresponding alcohol. chromforum.org This stable derivative can then be reliably analyzed by GC-MS.

For reaction monitoring, GC analysis of quenched aliquots from a reaction mixture can track the consumption of 4,4-Dimethylpiperidine-1-carbonyl chloride and the formation of products over time, providing crucial data for kinetic studies and reaction optimization. osti.gov

Table 2: Representative GC-MS Parameters for Analysis of a Derivatized Carbamoyl Chloride
ParameterTypical Setting
GC SystemAgilent 7890A or similar restek.com
ColumnHP-5ms (or equivalent), 30 m x 0.25 mm ID, 0.25 µm film thickness osti.gov
Carrier GasHelium, constant flow (e.g., 1.0 mL/min) osti.gov
Injector Temperature250 °C osti.gov
Injection ModeSplit/Splitless (e.g., 1 µL injection volume)
Oven ProgramInitial 50 °C (hold 2 min), ramp at 10 °C/min to 280 °C (hold 5 min) osti.gov
MS Ion Source Temp.230 °C osti.gov
MS Quadrupole Temp.150 °C osti.gov
Scan Range40-400 amu

Crystallographic Analysis for Definitive Structural Assignment

Single-crystal X-ray crystallography stands as the unequivocal method for determining the three-dimensional structure of a molecule. mdpi.com This technique provides precise information on bond lengths, bond angles, and torsional angles, revealing the exact spatial arrangement of atoms within the crystal lattice. For a molecule like 4,4-Dimethylpiperidine-1-carbonyl chloride, obtaining a crystal structure would definitively confirm its constitution and provide insight into the conformation of the piperidine ring (e.g., chair, boat) and the orientation of the dimethyl and carbonyl chloride groups. nih.gov

The process involves growing a high-quality single crystal of the compound, which is then irradiated with X-rays. The resulting diffraction pattern is analyzed to generate an electron density map, from which the atomic positions can be determined. mdpi.com While no public crystal structure for 4,4-Dimethylpiperidine-1-carbonyl chloride is currently available, analysis of related piperidine structures provides expected values for key geometric parameters. researchgate.net Such data is invaluable for validating computational models and understanding structure-activity relationships.

Table 3: Hypothetical Crystallographic Data for 4,4-Dimethylpiperidine-1-carbonyl chloride
ParameterExpected Value / Information
Chemical FormulaC₈H₁₄ClNO
Formula Weight175.65 g/mol
Crystal SystemTo be determined (e.g., Monoclinic, Orthorhombic) mdpi.com
Space GroupTo be determined (e.g., P2₁/c) mdpi.com
Piperidine Ring ConformationExpected to be a chair conformation researchgate.net
C-N Bond Length (ring)~1.47 Å
C-N Bond Length (amide)~1.35 Å
C=O Bond Length~1.21 Å
C-Cl Bond Length~1.78 Å

Quantitative Analytical Methodologies

Elemental analysis is a fundamental technique used to determine the mass fractions of carbon, hydrogen, nitrogen, and heteroatoms (like chlorine) in a sample. It serves as a crucial check for the purity and empirical formula of a newly synthesized compound. For 4,4-Dimethylpiperidine-1-carbonyl chloride (C₈H₁₄ClNO), the theoretical elemental composition can be calculated precisely. By comparing the experimental results from a combustion analysis with these theoretical values, one can verify the identity of the compound and assess its purity. A close match between the experimental and theoretical percentages indicates a high-purity sample, free from significant amounts of impurities or residual solvents.

Table 4: Elemental Analysis Data for C₈H₁₄ClNO
ElementTheoretical Mass %Experimental Mass % (Hypothetical)
Carbon (C)54.70%54.65%
Hydrogen (H)8.03%8.10%
Chlorine (Cl)20.18%20.11%
Nitrogen (N)7.97%7.92%
Oxygen (O)9.11%9.22% (by difference)

Titrimetric methods offer a classic and reliable way to determine the concentration of reactive species like acyl chlorides. The concentration of a solution of 4,4-Dimethylpiperidine-1-carbonyl chloride can be determined by reacting it with water or an alcohol (solvolysis), which quantitatively produces hydrochloric acid (HCl). nih.govnih.gov This liberated HCl can then be titrated with a standardized solution of a strong base, such as sodium hydroxide, using a pH indicator or a pH meter to determine the endpoint. This method is straightforward and provides an accurate measure of the molarity of the active carbamoyl chloride in the sample.

Spectrophotometric methods can also be employed, particularly for determining reaction kinetics. While the compound itself may not have a strong chromophore for UV-Vis analysis, it can be derivatized with a chromophoric reagent. For example, reaction with a suitable nucleophile that produces a colored or UV-active product would allow the concentration to be measured by absorbance. By monitoring the change in absorbance over time, one can calculate the rate of reaction of 4,4-Dimethylpiperidine-1-carbonyl chloride under various conditions, providing valuable data on its reactivity and stability. epa.gov

Vi. Future Research Directions and Emerging Paradigms

Development of Sustainable and Environmentally Benign Synthetic Routes

The conventional synthesis of carbamoyl (B1232498) chlorides, including 4,4-Dimethylpiperidine-1-carbonyl chloride, often relies on the use of phosgene (B1210022) or its derivatives like triphosgene. wikipedia.orgchemicalbook.com These reagents are acutely toxic and present significant handling and safety challenges. A major thrust of future research will be the development of greener, safer, and more sustainable synthetic methodologies that circumvent the need for phosgene.

Key research avenues include:

Phosgene-Free Carbonyl Sources: Investigating alternative, less hazardous C1 sources is a paramount goal. Carbon dioxide (CO₂) represents an ideal feedstock due to its abundance, low cost, and non-toxicity. nih.govorganic-chemistry.org Research will likely focus on the catalytic activation of CO₂ for the direct carbonylation of 4,4-dimethylpiperidine (B184581). Other potential carbonyl sources for exploration include urea and its derivatives, which can decompose to generate isocyanates in situ, thereby avoiding the isolation of hazardous intermediates. acs.org

Continuous Flow Technology: The adoption of microreactor and continuous flow manufacturing can significantly enhance the safety and efficiency of reactions involving hazardous materials. researchgate.net Future work could develop a continuous flow process for the synthesis of 4,4-Dimethylpiperidine-1-carbonyl chloride, which would minimize the volume of any hazardous reagents at any given time, improve heat and mass transfer, and allow for safer, automated production.

Green Solvents and Reaction Media: Shifting away from traditional chlorinated solvents like dichloromethane (B109758) towards more environmentally friendly alternatives is a core tenet of green chemistry. Future synthetic protocols will likely explore the use of bio-based solvents, ionic liquids, or even aqueous micellar systems to reduce the environmental impact of the synthesis.

Table 1: Comparison of Synthetic Routes for Carbamoyl Chlorides

Method Carbonyl Source Key Advantages Research Challenges
Traditional Phosgene, Triphosgene High reactivity, well-established Extreme toxicity, hazardous byproducts
Emerging Carbon Dioxide (CO₂) Sustainable, non-toxic, abundant Requires efficient catalytic activation
Alternative Urea, Dialkyl Carbonates Low toxicity, readily available May require harsh conditions, lower atom economy

| Process Tech. | Continuous Flow | Enhanced safety, scalability, process control | Requires specialized equipment and optimization |

Exploration of Novel Catalytic Systems for Enhanced Efficiency and Selectivity

Catalysis is central to modern chemical synthesis, and the production and application of 4,4-Dimethylpiperidine-1-carbonyl chloride are ripe for catalytic innovation. While Lewis acids like zinc chloride have been used to activate carbamoyl chlorides for subsequent reactions, the development of more sophisticated catalytic systems remains a key objective. nih.govacs.org

Future research will likely pursue:

Earth-Abundant Metal Catalysis: There is a strong trend towards replacing precious metal catalysts (e.g., palladium, rhodium) with catalysts based on more abundant and less toxic metals like iron, nickel, and cobalt. researchgate.net Research into the use of these metals to catalyze both the formation of the carbamoyl chloride and its subsequent cross-coupling reactions could lead to more cost-effective and sustainable processes.

Photocatalysis and Electrocatalysis: Leveraging light or electrical energy to drive chemical reactions offers a powerful strategy for achieving transformations under mild conditions. The development of photocatalytic or electrochemical methods for activating C-H or C-N bonds in the presence of the 4,4-dimethylpiperidine-1-carbonyl group could unlock novel synthetic pathways.

Organocatalysis: Metal-free catalysis using small organic molecules presents an attractive alternative to transition metal-based systems. Future studies may focus on designing organocatalysts that can facilitate the synthesis of the title compound or its derivatives with high selectivity and functional group tolerance.

Expansion of the Synthetic Utility of Piperidine (B6355638) Carbamic Acid Chlorides into New Chemical Space

The piperidine ring is a privileged scaffold in medicinal chemistry, appearing in a vast number of pharmaceuticals targeting a wide range of diseases. nih.govmdpi.comijnrd.org 4,4-Dimethylpiperidine-1-carbonyl chloride serves as a key reagent for incorporating this valuable structural motif. Future research will focus on strategically deploying this building block to access novel and biologically relevant areas of chemical space.

Promising directions include:

Drug Discovery and Medicinal Chemistry: The gem-dimethyl group at the 4-position provides a unique conformational constraint and can block sites of metabolic oxidation, potentially improving the pharmacokinetic profile of drug candidates. Future work will involve the systematic use of 4,4-Dimethylpiperidine-1-carbonyl chloride to generate libraries of amides, ureas, and carbamates for screening against various biological targets, including enzymes and G-protein coupled receptors.

Transition Metal-Catalyzed Cross-Coupling: The carbamoyl group is known to function as a directing group in C-H activation and functionalization reactions. researchgate.net Future investigations could explore the use of the 4,4-dimethylpiperidine-1-carbonyl moiety to direct the functionalization of adjacent C-H bonds, providing a powerful tool for the rapid construction of complex molecular architectures.

Multicomponent Reactions (MCRs): MCRs allow for the synthesis of complex molecules from three or more starting materials in a single step, offering high efficiency and atom economy. taylorfrancis.com Designing novel MCRs that incorporate 4,4-Dimethylpiperidine-1-carbonyl chloride as a reactive component could provide rapid access to diverse and structurally complex heterocyclic compounds.

Table 2: Potential Future Applications and Synthetic Strategies

Target Application Area Synthetic Strategy Rationale / Potential Advantage
Novel CNS Agents Reaction with complex amine/alcohol fragments Piperidine is a key scaffold for CNS drugs; gem-dimethyl group may enhance metabolic stability.
Enzyme Inhibitors Incorporation into peptidomimetic structures The rigid scaffold can mimic peptide turns; acts as a capping group.
Agrochemicals Synthesis of novel carbamate (B1207046) or urea pesticides Carbamates are an established class of agrochemicals; the unique piperidine moiety could yield new activity spectra.

| Complex Heterocycles | Use as a directing group in C-H activation/annulation | Enables rapid construction of fused ring systems with high regioselectivity. |

Advanced Mechanistic Investigations Utilizing Integrated Experimental and Computational Approaches

A deep understanding of reaction mechanisms is critical for optimizing existing synthetic methods and designing new, more efficient transformations. Mechanistic studies on the solvolysis of carbamoyl chlorides have suggested that they can react through an SN1-type pathway involving a carbamoyl cation intermediate. nih.govnih.gov However, a more detailed picture, especially for catalyzed reactions, is needed.

Future research in this area will benefit from an integrated approach:

In-Situ Spectroscopic Analysis: Techniques such as ReactIR (Infrared Spectroscopy) and process NMR (Nuclear Magnetic Resonance) can be used to monitor reaction kinetics in real-time, identify reactive intermediates, and determine the influence of catalysts and reaction conditions on the reaction pathway.

Computational Chemistry: High-level computational methods, particularly Density Functional Theory (DFT), will be employed to model reaction pathways, calculate transition state energies, and elucidate the precise role of catalysts. This "in silico" approach can predict reactivity, guide experimental design, and provide insights that are difficult to obtain through experiments alone.

Isotopic Labeling Studies: The use of stable isotopes (e.g., ¹³C, ¹⁵N, ¹⁸O) can provide definitive evidence for bond-making and bond-breaking steps, helping to distinguish between proposed mechanistic pathways.

By combining these advanced experimental and computational tools, researchers can develop a comprehensive understanding of the factors that govern the reactivity and selectivity of 4,4-Dimethylpiperidine-1-carbonyl chloride, enabling the rational design of superior synthetic protocols.

Design and Synthesis of Advanced Materials Incorporating the 4,4-Dimethylpiperidine-1-carbonyl Scaffold

Beyond its role in small molecule synthesis, the 4,4-dimethylpiperidine-1-carbonyl scaffold has the potential to be incorporated into macromolecules to create advanced materials with unique properties. The carbamoyl chloride group is a direct precursor to the carbamate (urethane) linkage, which forms the backbone of polyurethane polymers.

Emerging paradigms in materials science suggest several promising research directions:

Functional Polymers: The 4,4-dimethylpiperidine moiety can be incorporated into polymers either as a pendant group or within the polymer backbone. The rigid, sterically hindered piperidine ring could impart enhanced thermal stability, while the basic nitrogen atom could be used to create pH-responsive materials or polymers with specific catalytic or metal-binding properties.

Polymer-Supported Reagents and Catalysts: The piperidine unit can be attached to a solid support (e.g., polystyrene resin) to create recyclable, polymer-bound bases or ligands for catalysis. sigmaaldrich.com This approach simplifies product purification and allows for the reuse of valuable reagents.

Bioactive Materials: Incorporating the 4,4-dimethylpiperidine scaffold into biopolymers or hydrogels could lead to new materials for biomedical applications, such as drug delivery systems or antimicrobial surfaces. nih.gov The specific structure of the piperidine derivative could be tuned to control properties like drug release kinetics, biocompatibility, and antimicrobial efficacy.

Table 3: Potential Advanced Materials from the 4,4-Dimethylpiperidine-1-carbonyl Scaffold

Material Type Synthetic Approach Potential Properties and Applications
Functional Polyurethanes Polycondensation of a diol with a di-functionalized piperidine precursor Enhanced thermal stability, pH-responsiveness, novel coatings and foams.
Ion-Exchange Resins Polymerization followed by quaternization of the piperidine nitrogen Anion binding and separation, water purification.
Polymer-Bound Catalysts Grafting onto a polymer support (e.g., polystyrene) Heterogeneous catalysis, simplified purification, recyclable catalyst systems.

| Bioactive Films/Hydrogels | Incorporation into a biopolymer matrix (e.g., alginate) | Controlled drug release, antimicrobial wound dressings, tissue engineering scaffolds. nih.gov |


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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.